
physical and chemical properties of 3-
hydroxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Hydroxythiophene-2-carbonitrile

Cat. No.: B3053938 Get Quote

An In-depth Technical Guide to 3-
Hydroxythiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Hydroxythiophene-2-carbonitrile (CAS No. 57059-19-5) is a substituted thiophene of

interest in medicinal chemistry and materials science. While specific experimental data for this

compound is limited in publicly available literature, this guide consolidates information on its

core physical and chemical properties, proposed synthetic routes, and potential biological

significance by drawing parallels with closely related analogues. The information herein is

intended to serve as a foundational resource for researchers, providing both established

knowledge on the 3-hydroxythiophene scaffold and inferred properties of the title compound to

guide future research and application.

Physicochemical Properties
Direct experimental data for 3-hydroxythiophene-2-carbonitrile is not readily available. The

following table summarizes the expected properties based on known data for structurally

similar compounds.
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Property Value (Inferred) Notes and References

Molecular Formula C₅H₃NOS Calculated

Molecular Weight 125.15 g/mol Calculated

Appearance Off-white to pale yellow solid
Based on similar thiophene

derivatives.

Melting Point Not available

For comparison, methyl 3-

hydroxythiophene-2-

carboxylate has a melting point

of 38-43 °C.

Boiling Point > 200 °C (decomposes)

High boiling point expected

due to polar functional groups.

For comparison, 3-

hydroxythiophene-2-

carboxamide has a predicted

boiling point of 343.8 °C at 760

mmHg.

Solubility

Soluble in DMSO, DMF, and

hot alcohols. Limited solubility

in water and nonpolar

solvents.

Expected behavior for a polar

heterocyclic compound.

pKa 6-8

The hydroxyl group is

expected to be acidic,

influenced by the electron-

withdrawing nitrile group.

Chemical Properties and Reactivity
The chemical behavior of 3-hydroxythiophene-2-carbonitrile is governed by the interplay of

the hydroxyl and nitrile groups on the aromatic thiophene ring.

Tautomerism
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A key characteristic of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with

the corresponding thiophen-3(2H)-one form. The position of this equilibrium is influenced by the

solvent and the nature of other substituents on the ring.[1] For 3-hydroxythiophene-2-
carbonitrile, the electron-withdrawing nature of the nitrile group at the 2-position is expected to

favor the enol (hydroxy) form.

A diagram illustrating the tautomeric equilibrium of 3-hydroxythiophene-2-carbonitrile.

Reactivity
Acylation and Alkylation: The hydroxyl group can be readily acylated or alkylated under basic

conditions. The enolate formed upon deprotonation is a soft nucleophile, and reactions with

hard electrophiles will favor O-alkylation or O-acylation.[1]

Electrophilic Substitution: 3-Hydroxythiophenes are generally less reactive towards

electrophiles than their pyrrole counterparts.[1] The presence of the electron-withdrawing

nitrile group will further deactivate the ring towards electrophilic attack.

Nucleophilic Reactions: The nitrile group can undergo hydrolysis to the corresponding

carboxylic acid or be reduced to an amine.

Experimental Protocols
Proposed Synthesis
A common and versatile method for the synthesis of substituted 2-aminothiophenes is the

Gewald reaction.[2] While the direct synthesis of 3-hydroxythiophene-2-carbonitrile via a

Gewald approach is not explicitly reported, a plausible multi-step synthesis can be proposed

starting from an appropriate β-keto nitrile, followed by diazotization of the resulting 2-

aminothiophene and subsequent hydrolysis.

Step 1: Gewald Synthesis of 2-Amino-3-cyanothiophene derivative

This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile

in the presence of elemental sulfur and a base.

Reactants:
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An appropriate α-mercaptoaldehyde or α-mercaptoketone.

Malononitrile.

Elemental Sulfur.

Base (e.g., morpholine, triethylamine).

Solvent (e.g., ethanol, DMF).

Procedure:

The α-mercapto carbonyl compound and malononitrile are dissolved in the solvent.

The base is added, and the mixture is stirred.

Elemental sulfur is added portion-wise.

The reaction mixture is heated to reflux for several hours and monitored by TLC.

Upon completion, the mixture is cooled, and the product is isolated by filtration or

extraction.

Purification is achieved by recrystallization or column chromatography.

Step 2: Diazotization and Hydrolysis

The resulting 2-aminothiophene-3-carbonitrile can then be converted to the 3-hydroxy

derivative.

Reactants:

2-Aminothiophene-3-carbonitrile derivative.

Sodium nitrite.

Aqueous acid (e.g., H₂SO₄, HCl).

Procedure:
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The aminothiophene is dissolved in aqueous acid at low temperature (0-5 °C).

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

The resulting diazonium salt solution is then gently warmed to facilitate hydrolysis to the

hydroxyl group.

The product is isolated by extraction and purified by chromatography.
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Start: α-Mercapto Carbonyl
+ Malononitrile

Gewald Reaction
(Sulfur, Base, Heat)

2-Aminothiophene-3-carbonitrile

Diazotization
(NaNO₂, aq. Acid, 0-5 °C)

Thiophene Diazonium Salt
(Intermediate)

Hydrolysis
(Warming)

3-Hydroxythiophene-2-carbonitrile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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